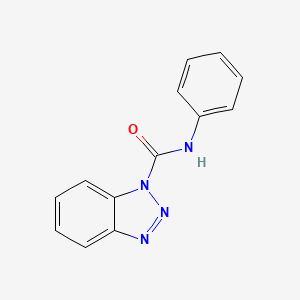

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide

Description

Properties

CAS No. |

86298-24-0 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-phenylbenzotriazole-1-carboxamide |

InChI |

InChI=1S/C13H10N4O/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18) |

InChI Key |

ZSQPWIRBCUQHBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1H-1,2,3-benzotriazole-1-carboxylic acid (1.0 equiv) is dissolved in pyridine, followed by sequential addition of TiCl₄ (1.5 equiv) and aniline (1.2 equiv). The mixture is heated at 85°C for 12–24 hours, during which TiCl₄ acts as a Lewis acid to facilitate nucleophilic attack by the amine. Pyridine neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

Key Parameters

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation employs:

-

IR Spectroscopy : C=O stretch at 1658 cm⁻¹, N–H bend at 3340 cm⁻¹

-

¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, NH resonance at δ 8.3 ppm

Carbodiimide-Mediated Coupling

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance reaction efficiency by converting the carboxylic acid into an active O-acylisourea intermediate.

Synthesis Protocol

1H-1,2,3-benzotriazole-1-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv). After 30 minutes, aniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

Optimization Insights

Analytical Validation

Decarboxylation of 1H-1,2,3-Triazole-4,5-Dicarboxylic Acid Derivatives

A patent-pending method utilizes 1H-1,2,3-triazole-4,5-dicarboxylic acid as a precursor, synthesized via oxidative ring-opening of benzotriazole.

Synthetic Pathway

-

Oxidation Step : Benzotriazole is treated with KMnO₄ in alkaline aqueous conditions (40–80°C) to yield 1H-1,2,3-triazole-4,5-dicarboxylic acid.

-

Decarboxylation : The dicarboxylic acid undergoes catalytic decarboxylation in N,N-dimethylformamide (DMF) with pyridine or quinoline (2–5 mol%) at 120°C.

Scale-Up Data

Advantages Over Conventional Methods

-

Eliminates copper-based catalysts, reducing metal contamination

-

High regioselectivity due to pyridine’s electron-donating effects

Nucleophilic Acyl Substitution via Benzotriazole-1-Carbonyl Chloride

This route involves synthesizing the acyl chloride intermediate for rapid amide formation.

Procedure

-

Acyl Chloride Synthesis : 1H-1,2,3-benzotriazole-1-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux.

-

Amidation : The resultant acyl chloride is reacted with aniline in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

Yield and Efficiency

-

Reaction Time : 4–6 hours

-

Yield : 80–88% after solvent evaporation

One-Pot Tandem Reaction Using Phenyl Isocyanate

A novel approach employs phenyl isocyanate as both a coupling agent and nitrogen source.

Chemical Reactions Analysis

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide, exhibit notable antimicrobial properties. Studies have shown that modifications to the benzotriazole scaffold can enhance activity against various bacterial strains. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating efficacy comparable to established antibiotics like streptomycin .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic potential. A study highlighted the effectiveness of certain benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed dose-dependent inhibitory effects on the parasite's growth, suggesting their potential as therapeutic agents in treating protozoan infections .

Anticancer Activity

this compound has been explored for its anticancer properties. Some derivatives have shown the ability to inhibit cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .

Materials Science

Corrosion Inhibition

In materials science, benzotriazoles are widely recognized for their corrosion-inhibiting properties. This compound can be utilized in metal protection formulations due to its ability to form stable complexes with metal ions, thus preventing corrosion in various environments .

UV Stabilizers

The compound serves as an effective UV stabilizer in plastics and coatings. Its ability to absorb UV radiation helps in prolonging the lifespan of materials exposed to sunlight by preventing photodegradation .

Environmental Applications

Photodegradation Studies

Research has indicated that this compound can be used in studies related to the photodegradation of pollutants. Its photostability makes it a suitable candidate for assessing the degradation rates of environmental contaminants under UV light exposure .

Case Studies

Mechanism of Action

The mechanism of action of N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Benzotriazole Carboxamides with Halogenated Substituents

Compound 4e (2-[(1H-1,2,3-benzotriazole-1-carbonyl)amino]-2-(4-chlorophenyl)-N-[(4-chlorophenyl)(phenyl)methyl]acetamide) and 4f (N-[(4-chlorophenyl)({N'-[(4-methoxyphenyl)(phenyl)methylidene]hydrazinecarbonyl})methyl]-1H-1,2,3-benzotriazole-1-carboxamide) feature chloro-substituted phenyl groups. These substitutions enhance hydrophobicity but reduce synthetic yields (17% for 4e vs. 62% for 4f) due to steric hindrance during coupling reactions . In contrast, the unsubstituted phenyl ring in N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide may improve synthetic accessibility, though direct yield comparisons are unavailable.

Triazole Carboxamides

- 5-Amino-1-(2-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide (C₁₆H₁₅N₅O) introduces a methyl group at the ortho position of the phenyl ring. However, such modifications are poorly tolerated in some contexts; for example, ortho-substitution in "Area C" of related compounds abolished activity .

- Compound 14 (5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide), an unsubstituted triazole derivative, exhibited superior potency (IC₅₀ = 9 µM) and low cytotoxicity (CC₅₀ > 500 µM), highlighting the critical role of maintaining aromaticity and avoiding steric interference .

Functional Group Modifications

Amide Linker Replacements

Replacing the amide group in This compound with esters or alkylamines (e.g., in "Area B" studies) led to inactive compounds, emphasizing the necessity of the carboxamide moiety for hydrogen bonding and target engagement .

Aromatic vs. Aliphatic Rings

Cyclohexyl or cycloheptyl replacements for the phenyl ring in benzotriazole analogs restored activity in some cases but were generally less effective than aromatic systems. For instance, cyclohexyl substitutions in "Area A" reduced hydrophobicity and binding affinity compared to phenyl .

Molecular Properties and Predictive Data

Biological Activity

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is a compound that has attracted attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the benzotriazole family, which is known for its versatile chemical properties. The synthesis typically involves the reaction of benzotriazole derivatives with phenyl isocyanate or other acylating agents, leading to the formation of the carboxamide functional group. This compound can be synthesized through various methods including microwave-assisted synthesis and conventional heating techniques, which enhance yield and purity.

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzotriazole derivatives. For instance, compounds derived from benzotriazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study where various derivatives were screened, N-acyl-benzotriazoles demonstrated bactericidal effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

2. Antiviral Activity

Research indicates that benzotriazole derivatives exhibit antiviral properties, particularly against flaviviruses such as Hepatitis C Virus (HCV). The mechanism involves inhibition of viral helicases, which are crucial for viral replication. N-alkyl derivatives of benzotriazoles have shown IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate .

3. Antiparasitic Activity

Benzotriazoles have also been evaluated for their antiparasitic effects. For example, N-benzenesulfonylbenzotriazole showed dose-dependent inhibitory activity against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 µg/mL . This highlights the potential of benzotriazole derivatives in treating parasitic infections.

Case Studies

Case Study 1: Antibacterial Efficacy

A series of chlorosubstituted benzotriazoles were synthesized and tested for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that these compounds exhibited significant antibacterial effects with MIC values ranging from 12.5 to 25 µg/mL .

Case Study 2: Antiviral Mechanism

In another study focusing on the antiviral activity of benzotriazoles against HCV, researchers found that specific N-alkyl derivatives could inhibit the helicase activity effectively when tested with DNA substrates. The selectivity and potency of these compounds suggest their potential as therapeutic agents in viral infections .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Alkyl groups | Enhanced antiviral and antibacterial activity |

| Halogen substitutions | Increased potency against specific bacterial strains |

| Aromatic rings | Improved interaction with biological targets |

The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity and biological efficacy.

Q & A

Q. What are the standard synthetic routes for N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, such as condensation of substituted anilines with activated carbonyl intermediates. For example, hydrazone formation followed by cyclization using triethylamine (TEA) as a catalyst is a common approach . Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed to introduce triazole rings, with purification via column chromatography (e.g., cyclohexane/ethyl acetate/methanol gradients) . Validation of intermediates includes thin-layer chromatography (TLC) for purity checks and spectroscopic techniques (FT-IR, HNMR) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Essential methods include:

- FT-IR : To verify functional groups (e.g., carboxamide C=O stretches at ~1650–1700 cm) .

- HNMR : For aromatic proton environments and substitution patterns (e.g., distinguishing phenyl vs. benzotriazole protons) .

- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns .

- Elemental analysis : To validate empirical formulas (e.g., deviations ≤0.4% for C/H/N indicate purity) .

Q. How is crystallographic data utilized to confirm molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL software refines structural parameters such as bond lengths and angles, with R-factors ≤0.05 indicating high precision . Data collection at 296 K and validation against simulated powder patterns ensure accuracy in resolving stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound analogs?

Key factors include:

- Catalyst selection : Sodium ascorbate/CuSO·5HO in CuAAC reactions enhance regioselectivity and yield (e.g., 62% for triazole derivatives) .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/ether trituration increases final product purity .

- Temperature control : Room-temperature reactions minimize side products in sensitive cyclization steps .

Q. What strategies resolve contradictions between spectral data and elemental analysis results?

Discrepancies (e.g., C/H/N deviations >0.5% in elemental analysis) may arise from incomplete purification or hygroscopicity. Mitigation steps include:

Q. How are computational methods integrated with experimental data for structural elucidation?

Molecular docking (e.g., AutoDock Vina) predicts binding interactions of benzotriazole derivatives with target proteins, which are validated against experimental IC values from enzyme inhibition assays . Density Functional Theory (DFT) calculations further optimize geometries for comparison with SCXRD data .

Q. What methodologies assess the biological activity of this compound derivatives?

- In vitro assays : Phospholipase A2 (PLA2) inhibition studies measure IC via spectrophotometric monitoring of hydrolysis rates .

- Cellular cytotoxicity : MTT assays evaluate viability in cancer cell lines (e.g., IC ≤10 μM indicates potency) .

- ADMET profiling : Computational tools (e.g., SwissADME) predict pharmacokinetic properties to prioritize candidates for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.